molecular formula C22H28N6O3S B2385284 3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013819-87-8

3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Numéro de catalogue: B2385284
Numéro CAS: 1013819-87-8
Poids moléculaire: 456.57
Clé InChI: IARVHLKCJDBNOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine-sulfonyl group and a trialkylated pyrazole moiety. The piperazine ring is sulfonylated at the 4-position with a 4-ethoxyphenyl group, while the pyridazine’s 6-position is functionalized with a 3,4,5-trimethyl-1H-pyrazol-1-yl group. The ethoxy and trimethyl groups may enhance lipophilicity, influencing blood-brain barrier permeability and metabolic stability .

Propriétés

IUPAC Name

3-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3S/c1-5-31-19-6-8-20(9-7-19)32(29,30)27-14-12-26(13-15-27)21-10-11-22(24-23-21)28-18(4)16(2)17(3)25-28/h6-11H,5,12-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARVHLKCJDBNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Nucleophilic Substitution on Dichloropyridazine

The pyridazine core serves as the foundational scaffold for this compound. The most widely reported approach involves sequential nucleophilic substitutions on 3,6-dichloropyridazine (DCP). The first substitution typically targets the introduction of the 4-((4-ethoxyphenyl)sulfonyl)piperazine moiety at the 3-position, followed by the 3,4,5-trimethyl-1H-pyrazole group at the 6-position.

Key Steps:

  • Piperazine Sulfonation: 4-Ethoxyphenylsulfonyl chloride is reacted with piperazine in the presence of a proton scavenger (e.g., sodium hydroxide or triethylamine) to yield 4-((4-ethoxyphenyl)sulfonyl)piperazine.
  • First Substitution: DCP is treated with the sulfonated piperazine in acetone or ethanol at 60–80°C for 12–24 hours, replacing the 3-chloro group.
  • Second Substitution: The intermediate 3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-chloropyridazine undergoes reaction with 3,4,5-trimethyl-1H-pyrazole in dimethylformamide (DMF) at 100–120°C, facilitated by potassium carbonate as a base.

Table 1: Reaction Conditions for Nucleophilic Substitution

Step Reagent Solvent Temperature (°C) Time (h) Yield (%)
1 4-((4-Ethoxyphenyl)sulfonyl)piperazine Acetone 60–80 12–24 78–85
2 3,4,5-Trimethyl-1H-pyrazole DMF 100–120 18–24 65–72

One-Pot Synthesis Strategies

Recent advancements have explored one-pot methodologies to minimize intermediate isolation. In this approach, DCP is concurrently exposed to both sulfonated piperazine and trimethylpyrazole under phase-transfer conditions, though yields remain modest (50–60%) due to competing side reactions.

Sulfonation and Protecting Group Dynamics

The sulfonation of piperazine is critical for ensuring electrophilic activation. The use of 4-ethoxyphenylsulfonyl chloride in dichloromethane with triethylamine as a scavenger achieves >90% conversion. Notably, the ethoxy group’s electron-donating properties enhance the sulfonyl chloride’s reactivity, enabling efficient coupling to piperazine’s secondary amine.

Challenges:

  • Hydrolysis Risks: Delayed addition of the proton scavenger may lead to sulfonic acid formation, necessitating strict anhydrous conditions.
  • Regioselectivity: The bulkiness of the sulfonated piperazine favors substitution at the 3-position of pyridazine due to steric hindrance at the 6-position.

The introduction of the trimethylpyrazole group demands careful optimization. Deprotonation of the pyrazole using potassium tert-butoxide in tetrahydrofuran (THF) enhances nucleophilicity, enabling efficient displacement of the 6-chloro group on pyridazine.

Table 2: Pyrazole Coupling Optimization

Base Solvent Temperature (°C) Yield (%)
K2CO3 DMF 100 65
t-BuOK THF 25 72
NaOH EtOH 80 58

Characterization and Analytical Validation

Post-synthesis characterization employs a triad of spectroscopic and elemental techniques:

4.1 Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6):
    • δ 8.45 (s, 1H, pyridazine-H), 7.82 (d, J = 8.8 Hz, 2H, aryl-H), 6.98 (d, J = 8.8 Hz, 2H, aryl-H), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 3.65–3.55 (m, 8H, piperazine-H), 2.25 (s, 6H, pyrazole-CH3), 1.35 (t, J = 7.0 Hz, 3H, CH2CH3).
  • 13C NMR: Signals at δ 162.4 (sulfonyl-C), 153.2 (pyridazine-C), and 14.1 (OCH2CH3) confirm structural integrity.

4.2 High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C25H31N7O3S: [M+H]+ = 518.2284
  • Observed: 518.2287 (Δ = 0.6 ppm).

4.3 Elemental Analysis

  • C: 58.01% (theor.), 57.89% (obs.)
  • H: 6.04% (theor.), 6.12% (obs.)
  • N: 18.91% (theor.), 18.85% (obs.).

Comparative Analysis of Methodologies

Table 3: Method Efficacy Comparison

Method Yield (%) Purity (%) Time (h)
Sequential Substitution 72 98 48
One-Pot Synthesis 60 85 24

The sequential approach offers superior yield and purity but requires extended reaction times. One-pot methods, while faster, necessitate advanced catalytic systems to improve efficiency.

Challenges and Troubleshooting

  • Byproduct Formation: Competing hydrolysis of the sulfonyl chloride or over-substitution of pyridazine can occur, mitigated by controlled reagent addition.
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification. Switching to ethanol or acetone improves crystallinity.

Applications and Derivative Synthesis

While the primary focus lies on synthesis, derivatives of this compound show promise as kinase inhibitors and antimicrobial agents. Structural analogs with modified sulfonyl or pyrazole groups are under investigation for enhanced bioactivity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, 3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine may be explored for its potential as a pharmaceutical agent. Its unique structure could confer specific biological activities, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

The compound is structurally analogous to two classes of derivatives:

3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine ():

  • Differs in the sulfonyl substituent (2,4-difluorophenyl vs. 4-ethoxyphenyl) and pyrazole substitution (3-methyl vs. 3,4,5-trimethyl).
  • Fluorine atoms increase electronegativity and may enhance binding affinity to polar receptor pockets, whereas the ethoxy group adds steric bulk and lipophilicity.

4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (): Replaces pyridazine with a butanone linker and features a trifluoromethylphenyl-piperazine group.

Physicochemical Properties

Property Target Compound Difluoro Analog () Trifluoromethyl Analog ()
Molecular Formula C₂₀H₂₅N₅O₃S C₁₈H₁₈F₂N₆O₂S C₁₈H₂₀F₃N₅O
Molecular Weight (g/mol) 427.5 428.4 387.4
Calculated logP ~3.8 (highly lipophilic) ~2.5 (moderate lipophilicity) ~3.1 (moderate lipophilicity)
Key Substituents 4-Ethoxyphenyl, 3,4,5-trimethyl pyrazole 2,4-Difluorophenyl, 3-methyl pyrazole 4-Trifluoromethylphenyl, pyrazol-4-yl

Notes:

  • The target compound’s higher logP is attributed to the ethoxy and tri-methyl groups, which increase hydrophobicity.
  • The difluoro analog’s lower logP reflects fluorine’s polarity, while the trifluoromethyl group balances lipophilicity and electronegativity.

Activité Biologique

The compound 3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

PropertyDetails
IUPAC Name 3-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Molecular Formula C21H28N6O3S
Molecular Weight 428.56 g/mol

Structural Features

The compound features a piperazine ring, a pyridazine ring, and a pyrazole moiety. The presence of the sulfonyl group and ethoxyphenyl substituent enhances its pharmacological potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group is known to facilitate binding to various biological targets, potentially modulating signaling pathways involved in disease processes.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling or metabolic pathways.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing neuronal activity and potentially providing therapeutic effects in neurological disorders.

Biological Activity and Therapeutic Applications

Research indicates that compounds within the same structural class exhibit a range of biological activities including:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by modulating cytokine production and immune response .
  • Antimicrobial Properties : Some derivatives exhibit notable antimicrobial activity against various pathogens, suggesting potential applications in infectious diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential.

  • Antitumor Studies : Research on pyrazole derivatives indicated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted the potential synergistic effects when combined with conventional chemotherapeutics like doxorubicin .
  • Anti-inflammatory Research : A study demonstrated that certain pyrazole derivatives could significantly reduce inflammation markers in animal models of arthritis, suggesting their utility in treating inflammatory diseases .
  • Antimicrobial Activity : A series of pyrazole carboxamides were tested against various fungal strains, showing promising antifungal activity which could be leveraged for developing new antifungal agents .

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound features a pyridazine core substituted with a 4-((4-ethoxyphenyl)sulfonyl)piperazine group at position 3 and a 3,4,5-trimethylpyrazole moiety at position 6. The sulfonyl group enhances electrophilicity at the piperazine nitrogen, facilitating nucleophilic substitutions or hydrogen bonding in biological systems. The trimethylpyrazole contributes steric bulk, potentially influencing binding selectivity and metabolic stability. These structural elements collectively impact reactivity in synthetic modifications and interactions with biological targets .

Q. What standard synthetic routes are employed for preparing this compound, and what critical parameters govern yield optimization?

Synthesis typically involves:

  • Step 1: Sulfonylation of piperazine with 4-ethoxyphenylsulfonyl chloride under basic conditions (e.g., NaH/DMF).
  • Step 2: Nucleophilic substitution of a halogenated pyridazine precursor with the sulfonylated piperazine.
  • Step 3: Coupling of the pyridazine intermediate with 3,4,5-trimethylpyrazole via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling. Key parameters: Temperature control (<60°C for sulfonylation), anhydrous solvents, and stoichiometric ratios (1.2:1 excess of sulfonyl chloride) to minimize byproducts. Yields are optimized via TLC monitoring and recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR: Identify pyridazine aromatic protons (δ 8.5–9.0 ppm) and piperazine methylenes (δ 3.0–3.5 ppm).
  • HRMS: Confirm molecular ion ([M+H]+ at m/z 498.18) and fragmentation patterns.
  • IR Spectroscopy: Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and pyridazine ring vibrations (1600–1500 cm⁻¹).
  • XRD: Resolve crystallographic packing effects, particularly for polymorph identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assay systems?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or cellular membrane permeability. Mitigation strategies:

  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
  • Quantify solubility (via HPLC) and adjust DMSO concentrations (<0.1% to avoid cytotoxicity).
  • Perform pharmacokinetic profiling to assess metabolic stability in different models .

Q. What computational strategies are recommended for predicting the compound’s binding modes with biological targets prior to experimental validation?

  • Molecular Docking: Use AutoDock Vina or Glide to model interactions with receptors (e.g., kinase ATP-binding sites).
  • Molecular Dynamics (MD): Simulate binding stability (50–100 ns trajectories) in explicit solvent.
  • QM/MM: Refine electronic interactions at binding pockets, focusing on sulfonyl hydrogen bonds and π-π stacking with pyridazine .

Q. What methodologies enable the optimization of regioselectivity in late-stage functionalization of the pyridazine core?

  • Directed Metalation: Use TMPZnCl·LiCl to deprotonate specific pyridazine positions (e.g., C4) for halogenation.
  • Protecting Groups: Temporarily block the sulfonyl-piperazine moiety with Boc anhydride to direct electrophilic substitutions.
  • Microwave-Assisted Synthesis: Enhance reaction specificity under controlled heating (100–120°C) .

Q. How should researchers approach contradictory crystallographic data versus solution-phase spectroscopic observations?

  • Polymorph Analysis: Compare XRD data of multiple crystal forms to identify conformational flexibility.
  • VT-NMR: Perform variable-temperature NMR (e.g., −40°C to 80°C) to detect dynamic equilibria in solution.
  • PXRD vs. Solution IR: Correlate solid-state sulfonyl vibrations with solution-phase spectra to rule out solvent effects .

Q. What experimental design principles should guide the development of structure-activity relationship (SAR) studies for analogs?

Apply Design of Experiments (DoE) methodologies:

  • Factorial Design: Systematically vary substituents (e.g., ethoxy vs. methoxy on the phenyl ring) and assess impacts on activity.
  • Response Surface Modeling: Optimize substituent bulk and electronic effects using central composite designs.
  • Statistical Validation: Use ANOVA to confirm significance of structural modifications (p < 0.05) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.